Inferred CCR5 Antagonist Activity of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride
Preliminary pharmacological screening indicates that 2,2-difluoro-1-phenylpropan-1-amine hydrochloride exhibits activity as a CCR5 antagonist [1]. While direct, comparative IC50 data for this specific compound against a defined comparator is not available in the open literature, its inferred mechanism is consistent with a broader class of fluorinated amines known to target the CCR5 receptor, which is implicated in HIV infection, asthma, and autoimmune disorders [2]. This positions the compound as a potential tool for exploring the structure-activity relationships (SAR) of this chemokine receptor.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Classified as a potential CCR5 antagonist |
| Comparator Or Baseline | Class of known CCR5 antagonists (e.g., Maraviroc IC50 ~ 3-10 nM) |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of target compound data |
| Conditions | Preliminary pharmacological screening |
Why This Matters
For researchers investigating chemokine receptor modulation, this compound provides a structurally distinct entry point into a therapeutically relevant target class.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity. Semantic Scholar. View Source
- [2] Junker, A., Kokornaczyk, A. K., Zweemer, A. J. M., & Frehland, B. (n.d.). Synthesis, binding affinity and structure-activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. View Source
